molecular formula C12H15N3O2 B8227908 tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate

tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate

Cat. No.: B8227908
M. Wt: 233.27 g/mol
InChI Key: NQRKVICFZHWSKT-UHFFFAOYSA-N
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Description

tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused heterocyclic structure, and a tert-butyl carbamate group. This compound is often used in the synthesis of various derivatives for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate typically involves a multicomponent reaction. One efficient method reported involves the use of iodine as a catalyst. The reaction starts with the condensation of an aryl aldehyde and 2-aminopyridine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide. This method offers good yields at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of multicomponent reactions and catalytic processes is common in the large-scale synthesis of similar compounds. These methods are favored for their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the tert-butyl carbamate group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl N-imidazo[1,2-a]pyridin-7-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-4-6-15-7-5-13-10(15)8-9/h4-8H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRKVICFZHWSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NC=CN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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